![molecular formula C16H32N4O2 B12441485 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine CAS No. 887580-89-4](/img/structure/B12441485.png)
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine is a synthetic organic compound with the molecular formula C16H32N4O2 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine typically involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate, which involves the reaction of 4-methylpiperazine with a suitable alkylating agent.
Introduction of the Azetidine Ring: The piperazine intermediate is then reacted with an azetidine derivative under controlled conditions to form the desired azetidine ring.
Protection with Boc Group: Finally, the compound is protected with a tert-butoxycarbonyl (Boc) group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the Boc group.
Aplicaciones Científicas De Investigación
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides stability and protects the compound from premature degradation, allowing it to reach its target site effectively.
Comparación Con Compuestos Similares
- 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-piperidine
- 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine
Comparison: 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to its piperidine and pyrrolidine analogs, the azetidine derivative exhibits different reactivity and binding affinity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
887580-89-4 |
|---|---|
Fórmula molecular |
C16H32N4O2 |
Peso molecular |
312.45 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-(4-methylpiperazin-1-yl)propylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H32N4O2/c1-16(2,3)22-15(21)20-12-14(13-20)17-6-5-7-19-10-8-18(4)9-11-19/h14,17H,5-13H2,1-4H3 |
Clave InChI |
IJEBAQYWLMBEGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NCCCN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


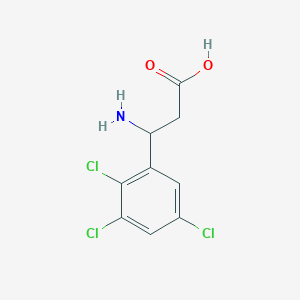
![(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12441407.png)
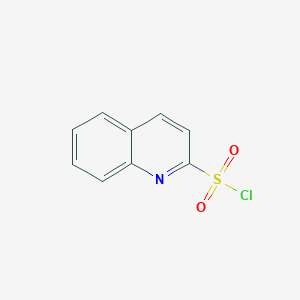

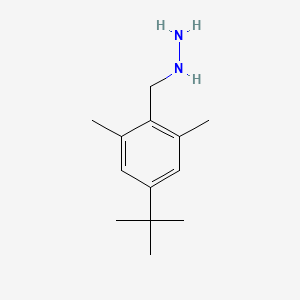
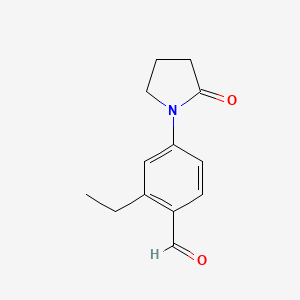
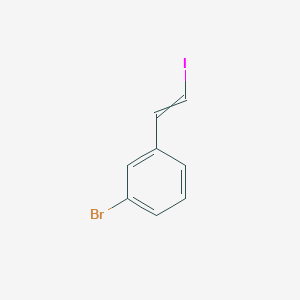
![{1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B12441453.png)
![3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12441463.png)
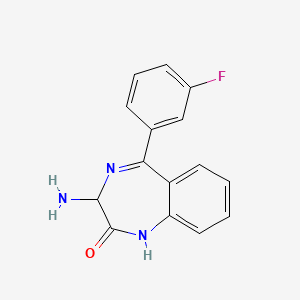
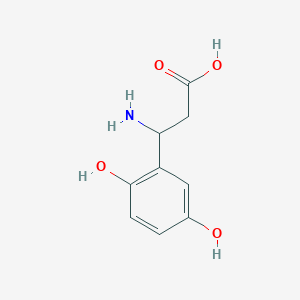
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
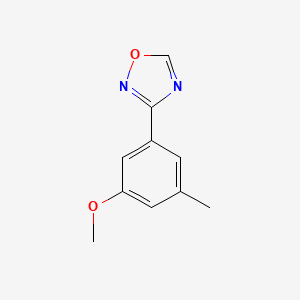
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
